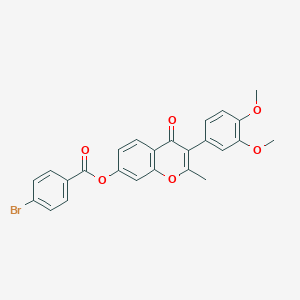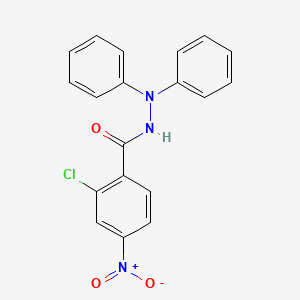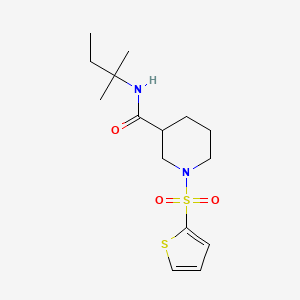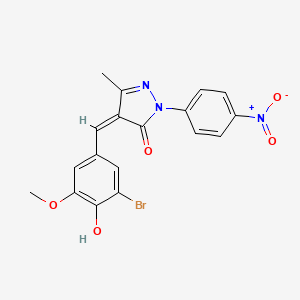![molecular formula C12H11N5O3 B5984784 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid](/img/structure/B5984784.png)
4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has shown potential in various biological applications. In
Mechanism of Action
The mechanism of action of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in cancer growth and inflammation. The compound has also been shown to have an effect on the central nervous system, potentially making it useful in treating neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid have been studied extensively. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to reduce oxidative stress and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid in lab experiments is its relatively simple synthesis method. The compound is also stable and can be stored for long periods. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in specific applications.
Future Directions
There are several future directions for the study of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid. One potential area of study is its use in combination with other compounds to improve its efficacy in cancer treatment. Another potential direction is the study of its effect on other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in specific applications.
Conclusion:
In conclusion, 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is a promising compound with potential applications in cancer treatment, neurological disorders, and inflammation. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and optimize its use in specific applications.
Synthesis Methods
The synthesis of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid involves the reaction of 5-aminopyrazole-4-carboxylic acid with ethyl acetoacetate and hydrazine hydrate. The resulting product is then reacted with butyric anhydride to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
The scientific research application of 4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid is vast. It has been studied for its potential use in cancer treatment, neurological disorders, and inflammation. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
properties
IUPAC Name |
4-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c18-10(19)2-1-6-16-7-4-8-11(12(16)20)15-14-9-3-5-13-17(8)9/h3-5,7H,1-2,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBGEOQNSKEISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5984717.png)


![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5984741.png)
![4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5984743.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5984772.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5984773.png)

![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B5984776.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5984781.png)

